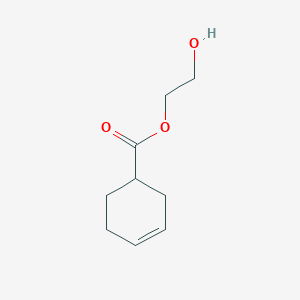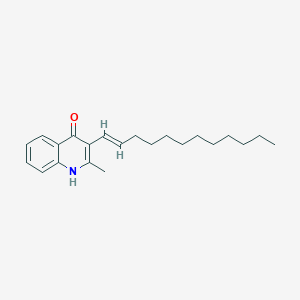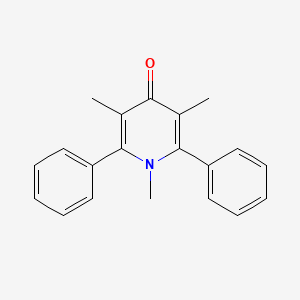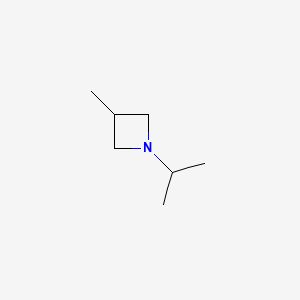![molecular formula C16H18O2 B14646847 Benzene, 1-methoxy-2-[(4-methoxyphenyl)methyl]-4-methyl- CAS No. 53039-57-9](/img/structure/B14646847.png)
Benzene, 1-methoxy-2-[(4-methoxyphenyl)methyl]-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-methoxy-2-[(4-methoxyphenyl)methyl]-4-methyl- is an organic compound with a complex aromatic structure It is characterized by the presence of methoxy and methyl groups attached to a benzene ring, making it a derivative of anisole
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-methoxy-2-[(4-methoxyphenyl)methyl]-4-methyl- typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where a methoxybenzene derivative reacts with a methoxyphenylmethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction conditions usually require anhydrous conditions and a controlled temperature to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are often recycled to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1-methoxy-2-[(4-methoxyphenyl)methyl]-4-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any double bonds or functional groups.
Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy and methyl groups direct incoming electrophiles to specific positions on the benzene ring.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents under acidic or basic conditions.
Reduction: H2 gas with Pd/C catalyst, or other reducing agents like sodium borohydride (NaBH4).
Substitution: Lewis acids like AlCl3, FeCl3, and other catalysts for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of reduced aromatic compounds.
Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Benzene, 1-methoxy-2-[(4-methoxyphenyl)methyl]-4-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzene, 1-methoxy-2-[(4-methoxyphenyl)methyl]-4-methyl- involves its interaction with molecular targets through its aromatic structure. The methoxy and methyl groups influence its reactivity and binding affinity to various receptors and enzymes. The pathways involved may include:
Aromatic interactions: π-π stacking and hydrophobic interactions with aromatic amino acids in proteins.
Electrophilic and nucleophilic interactions: Reactivity towards electrophiles and nucleophiles in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 1-methoxy-4-phenoxy-: Similar structure with a phenoxy group instead of a methoxyphenylmethyl group.
Benzene, 1-methoxy-4-(2-phenylethenyl)-: Contains a phenylethenyl group, differing in the type of substituent on the benzene ring.
Benzene, 1-methoxy-4-(2-phenylethyl)-: Features a phenylethyl group, another variation in the substituent.
Uniqueness
Benzene, 1-methoxy-2-[(4-methoxyphenyl)methyl]-4-methyl- is unique due to its specific combination of methoxy and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are desired.
Propiedades
Número CAS |
53039-57-9 |
|---|---|
Fórmula molecular |
C16H18O2 |
Peso molecular |
242.31 g/mol |
Nombre IUPAC |
1-methoxy-2-[(4-methoxyphenyl)methyl]-4-methylbenzene |
InChI |
InChI=1S/C16H18O2/c1-12-4-9-16(18-3)14(10-12)11-13-5-7-15(17-2)8-6-13/h4-10H,11H2,1-3H3 |
Clave InChI |
MJGWRASDGOEWCC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OC)CC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, N-[[2-[(2,3-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14646771.png)



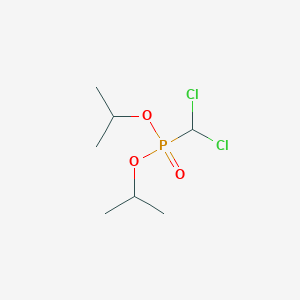
![Phosphonium, [thiobis(methylene)]bis[triphenyl-, dichloride](/img/structure/B14646797.png)
![N-{4-[(Difluoromethyl)sulfanyl]phenyl}-2-methylprop-2-enamide](/img/structure/B14646804.png)

